

Spectroscopic Data of Icariside E5: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Icariside E5**, a lignan glycoside isolated from Capsicum annuum. The information is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Summary of Spectroscopic Data

Icariside E5, with the molecular formula $C_{26}H_{34}O_{11}$, has a molecular weight of 522.5 g/mol . The following tables summarize the 1H and ^{13}C NMR spectroscopic data, which are crucial for the structural elucidation and verification of this compound.

Table 1: ¹H NMR Spectroscopic Data for Icariside E5 (500 MHz, CD₃OD)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	6.71	d	1.8
5	6.81	d	8.2
6	6.67	dd	8.2, 1.8
7	4.15	m	
8	2.65	m	_
9	3.65	m	_
9	3.55	m	_
7'	6.55	d	16.0
8'	6.25	dt	16.0, 5.5
9'	4.20	d	5.5
3-OCH₃	3.84	S	
5'-OCH₃	3.86	S	_
Glucosyl Moiety			_
1"	4.85	d	7.5
2"	3.48	m	
3"	3.45	m	_
4"	3.38	m	_
5"	3.42	m	_
6"a	3.88	dd	12.0, 2.5
6"b	3.70	dd	12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for Icariside E5 (125 MHz, CD₃OD)



1 134.0 2 112.9 3 149.2 4 146.8 5 116.5 6 120.2 7 46.8 8 85.1 9 62.3 1' 135.2 2' 109.5 3' 131.9 4' 131.4 5' 150.1 6' 119.5 7' 130.5 8' 130.1 9' 64.2 3-OCH3 56.5 5-OCH3 56.8 Glucosyl Moiety 102.8 2" 75.1	Position	Chemical Shift (δ, ppm)
3 149.2 4 146.8 5 116.5 6 120.2 7 46.8 8 85.1 9 62.3 1' 135.2 2' 108.5 3' 131.9 4' 131.4 5' 150.1 6' 119.5 7' 130.5 8' 130.1 9' 64.2 3-OCH ₃ 56.5 5'-OCH ₃ 56.8 Glucosyl Moiety 102.8	1	134.0
4 146.8 5 116.5 6 120.2 7 46.8 8 85.1 9 62.3 1' 135.2 2' 108.5 3' 131.9 4' 131.4 5' 150.1 6' 119.5 7' 130.5 8' 130.1 9' 64.2 3-OCH3 56.5 5'-OCH3 56.8 Glucosyl Moiety 102.8	2	112.9
5 116.5 6 120.2 7 46.8 8 85.1 9 62.3 1' 135.2 2' 108.5 3' 131.9 4' 131.4 5' 150.1 6' 119.5 7' 130.5 8' 130.1 9' 64.2 3-OCH ₃ 56.5 5'-OCH ₃ 56.8 Glucosyl Moiety 102.8	3	149.2
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7 46.8 8 95.1 9 62.3 1' 135.2 2' 108.5 3' 131.9 4' 131.4 5' 150.1 6' 119.5 7' 130.5 8' 130.1 9' 64.2 3-OCH3 56.5 5'-OCH3 56.8 Glucosyl Moiety 102.8	5	116.5
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1' 135.2 2' 108.5 3' 131.9 4' 131.4 5' 150.1 6' 119.5 7' 130.5 8' 130.1 9' 64.2 3-OCH3 56.5 5'-OCH3 56.8 Glucosyl Moiety 102.8	8	85.1
2' 108.5 3' 131.9 4' 131.4 5' 150.1 6' 119.5 7' 130.5 8' 130.1 9' 64.2 3-OCH ₃ 56.5 5'-OCH ₃ 56.8 Glucosyl Moiety 1'' 102.8	9	62.3
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9' 64.2 3-OCH₃ 56.5 5'-OCH₃ 56.8 Glucosyl Moiety 1" 102.8	7'	130.5
3-OCH₃ 56.5 5'-OCH₃ 56.8 Glucosyl Moiety 1" 102.8	8'	130.1
5'-OCH₃ 56.8 Glucosyl Moiety 1" 102.8	9'	64.2
Glucosyl Moiety 1" 102.8	3-OCH₃	56.5
1" 102.8	5'-OCH₃	56.8
	Glucosyl Moiety	
2" 75.1	1"	102.8
	2"	75.1



3"	78.0
4"	71.6
5"	77.9
6"	62.8

Mass Spectrometry Data

High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) analysis of **Icariside E5** shows a prominent molecular ion peak.

Table 3: Mass Spectrometry Data for Icariside E5

lon	m/z (experimental)
[M+H]+	523.2178

Experimental Protocols

The spectroscopic data presented were obtained using standard methodologies for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of pure **Icariside E5** (typically 5-10 mg for 1 H NMR and 20-50 mg for 1 3C NMR) is dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 500 MHz instrument for ¹H NMR and a 125 MHz instrument for ¹³C NMR.

Data Acquisition:

 ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a



spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm for lignans), and a relaxation delay to allow for full magnetization recovery between pulses.

• ¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Sample Introduction: The purified sample of **Icariside E5** is introduced into the mass spectrometer, often dissolved in a suitable solvent like methanol, via direct infusion or after separation by liquid chromatography (LC).

Ionization: For a lignan glycoside like **Icariside E5**, soft ionization techniques are preferred to minimize fragmentation and observe the molecular ion. Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are commonly used.

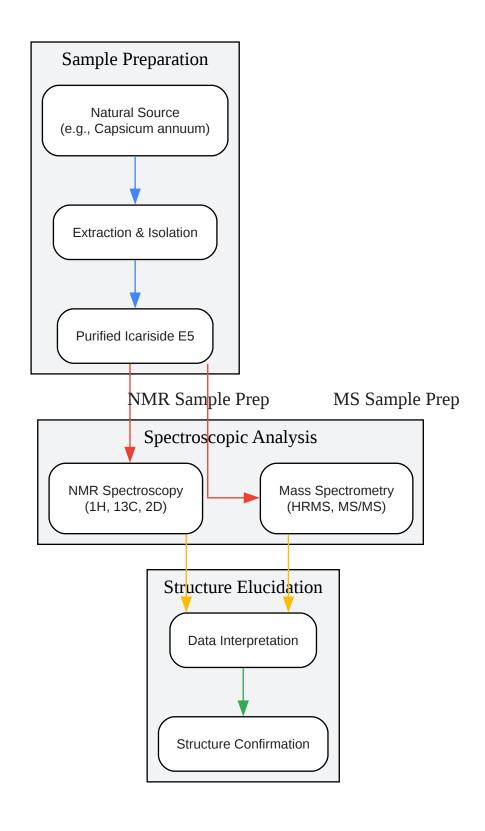
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, which provides accurate mass measurements crucial for molecular formula determination.

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion of **Icariside E5** can be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the structure of the aglycone and the glycosidic linkages.

Visualizations

General Workflow for Spectroscopic Analysis of Natural Products





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Caption: Workflow for the isolation and structural elucidation of **Icariside E5**.



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